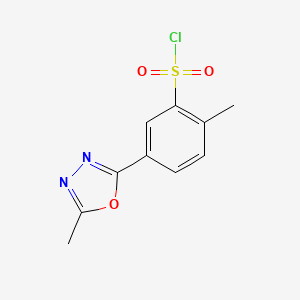

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound features a benzene ring substituted with a sulfonyl chloride group, a methyl group, and a 1,3,4-oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the sulfonyl chloride group: The sulfonyl chloride group can be introduced by reacting the corresponding sulfonic acid or sulfonate ester with thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Oxidation and reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate esters: Formed by the reaction with alcohols.

Sulfonyl thiols: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride. For instance:

- Structure-Activity Relationship Studies : Compounds containing the oxadiazole moiety have been synthesized and tested against various cancer cell lines such as HeLa, HCT-116, and MCF-7. One derivative exhibited IC50 values of 0.5 µM against HCT-116 cells, demonstrating potent anticancer activity .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. A series of oxadiazole derivatives were synthesized and evaluated for their efficacy against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives possess significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy treatment .

Polymer Chemistry

The sulfonyl chloride functionality allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can be utilized in the synthesis of novel polymers with tailored functionalities for specific applications in coatings and adhesives.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-benzamide

Uniqueness

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and an oxadiazole ring. This combination imparts distinct reactivity and biological properties, making it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a benzene ring that is further substituted with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. A related oxadiazole derivative demonstrated potent activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact the anticancer efficacy.

3. Enzyme Inhibition

Another important aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, some oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrase II, which is relevant in treating conditions such as glaucoma . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking its catalytic function.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various oxadiazole derivatives including those structurally similar to this compound. The results indicated that certain derivatives displayed notable inhibitory effects against both gram-positive and gram-negative bacteria. The most effective compounds had substitutions at specific positions on the benzene ring that enhanced their interaction with bacterial targets .

Case Study 2: Anticancer Potential

In another investigation, a series of oxadiazole-based compounds were screened for their anticancer properties against multiple cell lines. The study found that compounds with electron-withdrawing groups at the para position relative to the sulfonamide group exhibited improved cytotoxicity . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate | Membrane disruption |

| Antimicrobial | Escherichia coli | Moderate | Metabolic pathway inhibition |

| Anticancer | HCT-116 | 0.5 µM | Induction of apoptosis |

| Anticancer | MCF-7 | 4 µM | Cell cycle arrest |

| Enzyme Inhibition | Carbonic Anhydrase II | Selective inhibition | Competitive binding |

Propiedades

IUPAC Name |

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-6-3-4-8(5-9(6)17(11,14)15)10-13-12-7(2)16-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYVSKFECNAYRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.